molecular formula C18H18O5S B14205990 3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one CAS No. 819792-71-7

3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one

Cat. No.: B14205990
CAS No.: 819792-71-7
M. Wt: 346.4 g/mol
InChI Key: RPIPWYHZEFUEMM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on one phenyl ring and a methanesulfonyl group on the other phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-(methanesulfonyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.

    Scavenging free radicals: Contributing to its antioxidant properties.

    Inducing apoptosis: In cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the methanesulfonyl group, which may result in different biological activities.

    3-(4-Methoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one: Contains a single methoxy group, potentially altering its chemical reactivity and biological effects.

    3-(3,4-Dimethoxyphenyl)-1-[4-(methylsulfonyl)phenyl]prop-2-en-1-one: Similar structure but with a methylsulfonyl group instead of methanesulfonyl, which may influence its properties.

Uniqueness

The presence of both methoxy and methanesulfonyl groups in 3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one contributes to its unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

819792-71-7

Molecular Formula

C18H18O5S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-methylsulfonylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O5S/c1-22-17-11-5-13(12-18(17)23-2)4-10-16(19)14-6-8-15(9-7-14)24(3,20)21/h4-12H,1-3H3

InChI Key

RPIPWYHZEFUEMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)C)OC

Origin of Product

United States

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